
Delafloxacine méglumine
Vue d'ensemble
Description
La delafloxacine méglumine est un nouvel antibiotique fluoroquinolone anionique. Elle est principalement utilisée pour traiter les infections bactériennes aiguës de la peau et des structures cutanées (ABSSSIs) et les pneumonies bactériennes acquises en communauté (CABP) causées par diverses bactéries à Gram positif et à Gram négatif, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) et Pseudomonas aeruginosa . La this compound est unique en raison de sa nature faiblement acide, ce qui renforce son efficacité dans les environnements acides .
Applications De Recherche Scientifique
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Delafloxacin is primarily used to treat ABSSSI. In clinical trials, it has demonstrated comparable efficacy to traditional treatments. For instance, a pooled analysis showed a cure rate of 80% in patients treated with delafloxacin compared to 78.3% in those receiving comparator therapies such as vancomycin and aztreonam .
Community-Acquired Pneumonia (CAP)
Currently, delafloxacin is under evaluation for treating CAP. Its broad-spectrum activity suggests potential effectiveness against common pathogens associated with this condition .
Off-Label Uses
Recent case studies have reported off-label uses of delafloxacin for conditions such as prosthetic joint infections (PJI) and other soft tissue infections. A case series involving five patients indicated successful treatment outcomes without documented failures or adverse events .
Comparative Efficacy
A comparative study highlighted delafloxacin's effectiveness against various bacterial pathogens:
Pathogen | Susceptibility Rate |
---|---|
Methicillin-Susceptible S. aureus (MSSA) | 94% |
Methicillin-Resistant S. aureus (MRSA) | 97.5% |
Pseudomonas aeruginosa | High susceptibility |
This table illustrates delafloxacin's robust activity against resistant strains, reinforcing its clinical utility in treating complex infections .
Case Studies
Case Series on Delafloxacin Use:
- Participants: Five patients with a median age of 59 years.
- Conditions Treated: Two cases of PJI and two cases of acute skin infections.
- Outcomes: All patients achieved clinical success without adverse events; off-label use was noted in 60% of cases .
Pharmacokinetics
Delafloxacin exhibits favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability allows for flexible administration routes.
- Half-Life: The drug has a prolonged half-life, supporting once-daily dosing regimens.
- Tissue Penetration: Effective penetration into infected tissues enhances therapeutic outcomes.
Safety Profile
Delafloxacin is generally well-tolerated, with gastrointestinal disturbances being the most common adverse effects reported. A systematic review indicated fewer adverse events compared to traditional antibiotics like vancomycin .
Mécanisme D'action
La delafloxacine exerce ses effets antibactériens en inhibant la topoisomérase IV bactérienne et la gyrase de l’ADN (topoisomérase II). Ces enzymes sont essentielles à la réplication et à la transcription de l’ADN bactérien. En empêchant la relaxation des superhélices positives introduites pendant la réplication de l’ADN, la delafloxacine perturbe le processus de réplication de l’ADN bactérien, conduisant à la mort des cellules bactériennes .
Analyse Biochimique
Biochemical Properties
Delafloxacin Meglumine’s unique chemical structure enhances its antibacterial activity in acidic environments such as occurs in acute bacterial skin and skin structure infections . It primarily exists as an uncharged molecule in acidic pH, which facilitates transmembrane passage and concentration within the bacterium .
Cellular Effects
Delafloxacin Meglumine’s unique chemical structure allows it to penetrate bacterial cells effectively. Once inside the cell, where pH is neutral, Delafloxacin Meglumine is deprotonated and resides within the bacterium in ionic form .
Molecular Mechanism
Delafloxacin Meglumine acts via equipotent targeting of the bacterial enzymes topoisomerase IV and DNA gyrase . Its potent in vitro activity against a broad spectrum of relevant Gram-positive and Gram-negative bacteria, including those carrying specific resistance mutations such as MRSA, is a testament to its effective molecular mechanism .
Temporal Effects in Laboratory Settings
The structure of Delafloxacin Meglumine has been analyzed by various spectroscopic methods, including infrared absorption (IR), ultraviolet absorption (UV), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These studies provide insights into the stability and degradation of Delafloxacin Meglumine over time.
Dosage Effects in Animal Models
In pivotal phase 3 trials, Delafloxacin Meglumine demonstrated noninferior efficacy to vancomycin plus aztreonam and was generally well tolerated . The effects of Delafloxacin Meglumine varied with different dosages, with most treatment-related adverse events being mild to moderate in severity .
Metabolic Pathways
Delafloxacin Meglumine is primarily metabolized via glucuronidation mediated by UDP glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-3, and UDP-glucuronosyltransferase 2B15 . Less than 1% is metabolized via oxidation .
Transport and Distribution
The unique chemical structure of Delafloxacin Meglumine, which renders it a weakly acidic molecule, facilitates its transport and distribution within cells and tissues .
Subcellular Localization
Once Delafloxacin Meglumine has gained entry within the cell, where pH is neutral, it resides within the bacterium in ionic form
Méthodes De Préparation
La préparation de la delafloxacine méglumine comprend plusieurs étapes :
Synthèse de la delafloxacine : La synthèse commence par la préparation de la delafloxacine, qui implique la réaction de l’acide 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-quinoline-3-carboxylique avec des réactifs appropriés dans des conditions contrôlées.
Formation du sel de méglumine : La delafloxacine de haute pureté est ensuite mise à réagir avec la méglumine pour former le sel de this compound. .
Les méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté tout en minimisant l’utilisation de solvants et de réactifs .
Analyse Des Réactions Chimiques
La delafloxacine méglumine subit diverses réactions chimiques :
Glucuronidation : La delafloxacine est principalement métabolisée par glucuronidation, impliquant des enzymes telles que UGT1A1, UGT1A3 et UGT2B15.
Métabolisme oxydatif : Bien que minime, la delafloxacine subit également un métabolisme oxydatif.
Les réactifs et les conditions courants pour ces réactions comprennent les ions métalliques pour la chélation et les dérivés de l’acide glucuronique pour la glucuronidation. Les principaux produits formés comprennent les complexes métalliques-chélate et les conjugués glucuronides .
4. Applications de la Recherche Scientifique
La this compound a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
La delafloxacine est comparée à d’autres fluoroquinolones telles que la ciprofloxacine, la lévofloxacine et la moxifloxacine :
Efficacité dans les milieux acides : La delafloxacine est unique en raison de son efficacité accrue dans les milieux acides, contrairement aux autres fluoroquinolones qui perdent leur efficacité dans de telles conditions.
Inhibition enzymatique : La delafloxacine présente une inhibition équilibrée des enzymes cibles, ce qui entraîne des fréquences plus faibles de mutations spontanées par rapport aux autres fluoroquinolones.
Profil de sécurité : La delafloxacine a un effet minimal sur les enzymes du cytochrome P450 et l’intervalle QT corrigé, ce qui la rend plus sûre pour les patients atteints de certaines conditions.
Des composés similaires comprennent la ciprofloxacine, la lévofloxacine et la moxifloxacine, qui sont également des antibiotiques fluoroquinolones utilisés pour traiter diverses infections bactériennes .
Activité Biologique
Delafloxacin meglumine, a novel anionic fluoroquinolone, has garnered attention for its potent antibacterial properties, particularly against resistant bacterial strains. This article delves into its biological activity, efficacy in clinical settings, and comparative studies against other antibiotics.
Delafloxacin is characterized by its unique chemical structure that enhances its efficacy in acidic environments, making it particularly effective against various pathogens. It functions by inhibiting bacterial DNA replication through targeting two key enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism allows delafloxacin to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
In Vitro Activity
Delafloxacin has demonstrated significant in vitro activity against a range of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various strains:
Bacterial Strain | MIC50 (mg/L) | MIC90 (mg/L) | Comparison with Other Fluoroquinolones |
---|---|---|---|
Staphylococcus aureus (MSSA) | ≤0.008 | 0.25 | 8-fold higher than levofloxacin |
Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.5 | Low resistance selection frequency |
Pseudomonas aeruginosa | 0.25 | 1 | 4 times more potent than ciprofloxacin |
Enterobacter cloacae | 0.03 | 0.06 | Comparable to ciprofloxacin |
Klebsiella pneumoniae | - | - | Twice the activity compared to others |
Delafloxacin exhibits at least a 64-fold increase in potency against Staphylococcus aureus compared to other fluoroquinolones like levofloxacin and ciprofloxacin .
Clinical Efficacy
Delafloxacin was approved by the FDA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) based on data from pivotal Phase III trials. The drug was found to be non-inferior to comparators such as vancomycin and tigecycline, with pooled cure rates reported at 80% for delafloxacin versus 78.3% for the comparator group .
Case Studies
- Study on Efficacy Against ABSSSI :
- Comparative Study with Linezolid and Tigecycline :
Safety Profile
The safety profile of delafloxacin is generally favorable, with the most common treatment-related adverse events being gastrointestinal issues such as diarrhea and nausea. Serious adverse events were less frequent compared to traditional treatments like vancomycin .
Resistance Profile
Delafloxacin shows a low probability of selecting resistant mutants, particularly in MRSA strains, where it demonstrated spontaneous resistance frequencies significantly lower than those observed with other fluoroquinolones . This characteristic is crucial for maintaining its efficacy in clinical settings.
Propriétés
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
Record name | Delafloxacin meglumine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.